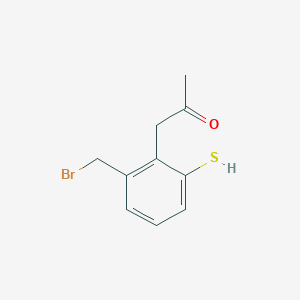

1-(2-(Bromomethyl)-6-mercaptophenyl)propan-2-one

Description

1-(2-(Bromomethyl)-6-mercaptophenyl)propan-2-one is a substituted acetophenone derivative featuring a bromomethyl (–CH2Br) group at the ortho position and a mercapto (–SH) group at the para position relative to the propan-2-one moiety. This compound is of significant interest in organic synthesis due to its dual functional groups, which enable diverse reactivity pathways. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the mercapto group provides nucleophilic and redox-active properties.

Properties

Molecular Formula |

C10H11BrOS |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-6-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H11BrOS/c1-7(12)5-9-8(6-11)3-2-4-10(9)13/h2-4,13H,5-6H2,1H3 |

InChI Key |

ZRAIAHKWEGFWQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1S)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound followed by thiolation. One common method includes:

Bromination: The precursor, 2-methyl-6-mercaptophenylpropan-2-one, is treated with bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Thiolation: The brominated intermediate is then reacted with a thiolating agent such as thiourea or sodium hydrosulfide to introduce the mercapto group. This step is usually performed under basic conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted amines, thiols.

Scientific Research Applications

1-(2-(Bromomethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the mercapto group is particularly significant in biological interactions.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The mercapto group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The propanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with analogous derivatives. Below is a detailed analysis of its similarities and distinctions with three related compounds:

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)

- Structural Differences: Substituents: Compound 3a has a hydroxyl (–OH) group at the meta position and an acetyl (–COCH3) group at the para position on the phenyl ring, linked to the propan-2-one via an ether bridge. Reactivity: The phenolic –OH in 3a reacts with ferric chloride (green coloration), indicating its acidic nature, whereas 1-(2-(Bromomethyl)-6-mercaptophenyl)propan-2-one lacks phenolic groups but exhibits thiol-specific reactivity (e.g., disulfide formation) .

- Synthetic Utility :

- 3a is a precursor to benzofurans (e.g., 5-acetyl-6-hydroxy-3-methylbenzofuran) under microwave irradiation with baked K2CO3, achieving 86% yield. In contrast, the bromomethyl and mercapto groups in the target compound may facilitate alkylation or cyclization reactions for sulfur-containing heterocycles .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structural Differences :

- Substituents : The trifluoromethyl (–CF3) group at the meta position introduces strong electron-withdrawing effects, contrasting with the electron-donating mercapto (–SH) and bromomethyl (–CH2Br) groups in the target compound.

- Applications :

- This derivative is a key intermediate in synthesizing fenfluramine, an appetite suppressant. Its synthesis involves reductive amination with ethylamine, yielding <0.2% regioisomers. The bromomethyl group in the target compound could enable similar amination but with distinct regiochemical outcomes due to steric and electronic differences .

2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698)

- Structural Differences :

- TC-1698 is a bicyclic amine with a pyridyl substituent, lacking the propan-2-one backbone. However, intermediates like 1-(3-pyridyl)-2-(4-oxanyl)ethan-1-one share ketone functionalities.

- Biological Activity :

Research Implications

The bromomethyl and mercapto groups in this compound offer unique reactivity compared to hydroxyl, trifluoromethyl, or pyridyl analogs. Future studies should explore:

Thiol-directed metal coordination for catalysis or drug delivery.

Regioselective alkylation using the bromomethyl group for tailored heterocyclic frameworks.

Comparative pharmacokinetics with trifluoromethyl or pyridyl derivatives to assess bioavailability and toxicity.

Biological Activity

1-(2-(Bromomethyl)-6-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features, including a bromomethyl group and a mercapto group. These characteristics contribute to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula: C₁₃H₁₃BrOS

- Molecular Weight: 259.16 g/mol

- Structural Features:

- Bromomethyl group ()

- Mercapto group ()

- Propanone moiety

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules, influencing biochemical pathways and cellular processes.

Biological Activity

This compound has been studied for its potential interactions with enzymes and proteins, which may modulate biological activities through covalent bonding with nucleophilic sites on biomolecules. This feature makes it a valuable candidate in biochemical research and drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of mercapto compounds have shown effectiveness against various bacteria, including Gram-positive and Gram-negative strains. The presence of the bromomethyl group enhances reactivity towards microbial targets .

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and biological activities of related compounds:

| Compound Name | Structural Features | Key Biological Activities |

|---|---|---|

| 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one | Different position of bromomethyl group | Antimicrobial activity against E. coli and S. aureus |

| 1-Bromo-3-(4-mercaptophenyl)propan-2-one | Similar structure but different position of mercapto group | Enhanced reactivity towards electrophiles |

| 1-Bromo-3-(3-hydroxyphenyl)propan-2-one | Hydroxy group instead of mercapto group | Different biological activity due to functional group change |

Case Studies

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

- Enzyme Inhibition : Research indicated that the compound could serve as an inhibitor for specific enzymes involved in metabolic pathways, showcasing its potential in drug design.

- Covalent Bonding with Proteins : Investigations into the compound's ability to form covalent bonds with proteins revealed its utility in biochemical assays aimed at understanding protein function and interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.